![molecular formula C11H15NO B13087305 [3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
[3-(4-Methylphenyl)oxetan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)oxetan-3-yl]methanamine: is an organic compound characterized by the presence of an oxetane ring substituted with a 4-methylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and halomethyl compounds. For instance, 4-methylphenyl epoxide can react with a halomethyl compound under basic conditions to form the oxetane ring.
Introduction of the Methanamine Group: The methanamine group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the oxetane derivative with an amine, such as methylamine, under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxetan-3-ylmethanone derivatives.
Reduction: Reduction reactions can target the oxetane ring or the aromatic ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: Oxetan-3-ylmethanone derivatives.
Reduction: Reduced oxetane or aromatic ring products.
Substitution: Functionalized aromatic derivatives with nitro, halogen, or other substituents.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methylphenyl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Compounds containing oxetane rings are of interest due to their stability and ability to modulate biological activity, making them potential candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism by which [3-(4-Methylphenyl)oxetan-3-yl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Methoxyphenyl)oxetan-3-yl]methanamine: Similar structure with a methoxy group instead of a methyl group.
[3-(4-Chlorophenyl)oxetan-3-yl]methanamine: Contains a chlorine atom on the aromatic ring.
[3-(4-Nitrophenyl)oxetan-3-yl]methanamine: Features a nitro group on the aromatic ring.
Uniqueness
[3-(4-Methylphenyl)oxetan-3-yl]methanamine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric interactions, and overall stability, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[3-(4-methylphenyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3 |
InChI Key |
SAEAOGXLFVPWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)
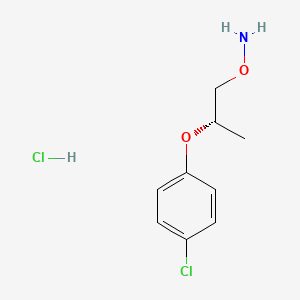
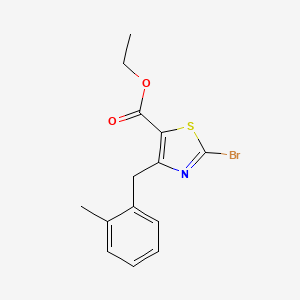

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
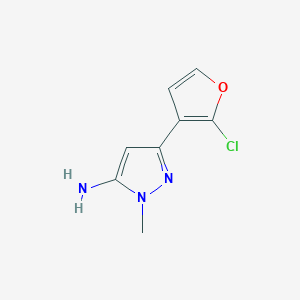
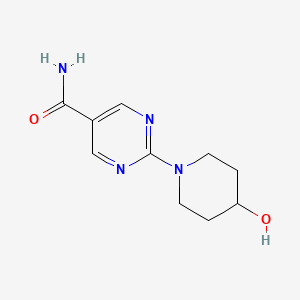
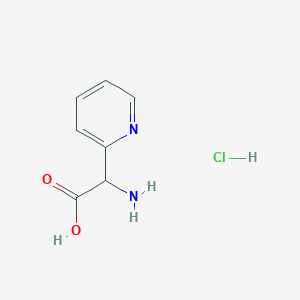

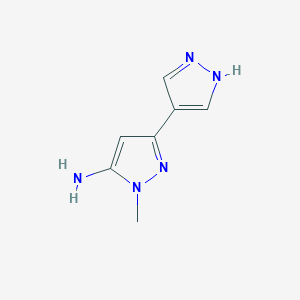
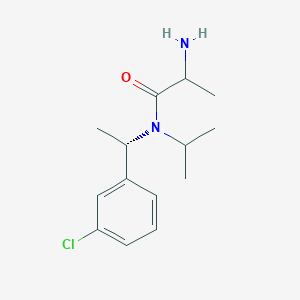
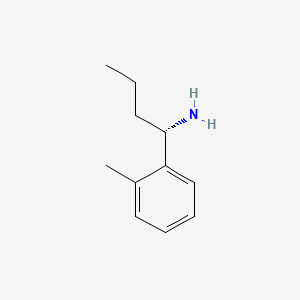
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
